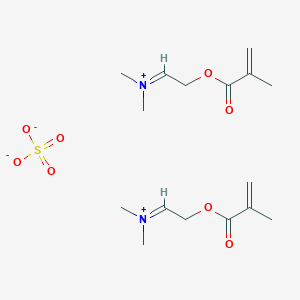
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with methacrylate groups, making it highly reactive and suitable for polymerization processes. This compound is widely used in the synthesis of polymers, dental resins, and hydrogels due to its ability to undergo spontaneous polymerization in the presence of an acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(methacryloyloxy)ethyl dimethylamine+sulfuric acid→Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive towards polymerization reactions, forming long polymer chains.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and dimethylammonium sulphate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: Methacrylic acid and dimethylammonium sulphate.
Aplicaciones Científicas De Investigación
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in dental resins and adhesives due to its excellent bonding properties.
Industry: Applied in the production of superabsorbent polymers for agricultural and hygiene products.
Mecanismo De Acción
The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(methacryloyloxy)ethyl) phosphate: Similar in structure but contains a phosphate group instead of a quaternary ammonium group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group, making it more hydrophilic.
Bis(2-ethylhexyl) phosphate: Contains ethylhexyl groups, making it more hydrophobic.
Uniqueness
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its combination of methacrylate groups and a quaternary ammonium group, providing both reactivity and stability. This makes it highly suitable for applications in polymer synthesis, dental resins, and hydrogels, where both properties are essential.
Propiedades
Número CAS |
58868-75-0 |
|---|---|
Fórmula molecular |
C16H28N2O8S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |
InChI |
InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
YCSZDMFZLATTMH-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


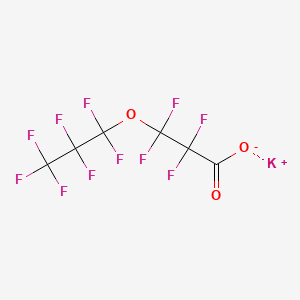
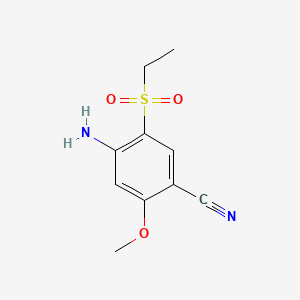
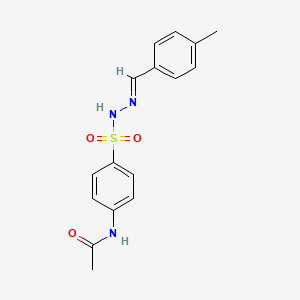


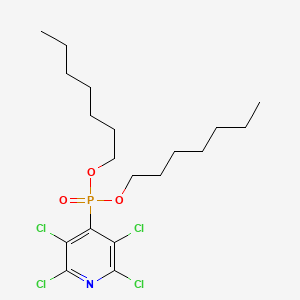
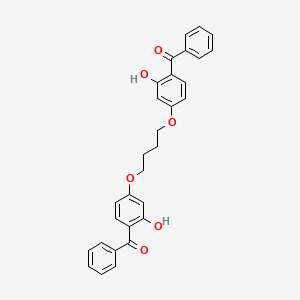


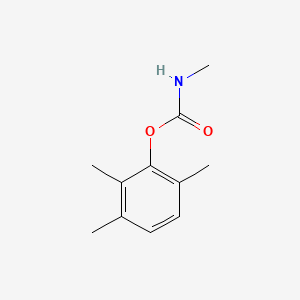
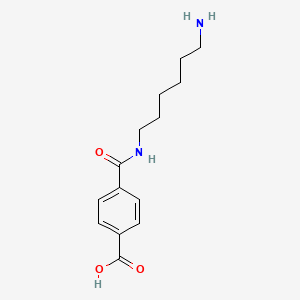

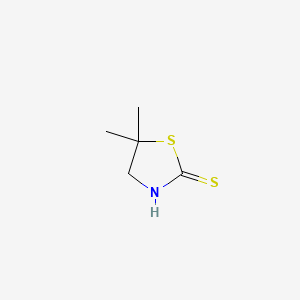
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
